molecular formula C10H15F2IN2O B2837097 5-(butoxymethyl)-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole CAS No. 1856096-86-0

5-(butoxymethyl)-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole

Cat. No. B2837097
CAS RN: 1856096-86-0
M. Wt: 344.144
InChI Key: YJYKIGWTYRDUEM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a planar, aromatic ring. The butoxymethyl, 2,2-difluoroethyl, and iodine substituents would add complexity to the structure .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, and oxidations. The specific reactions that “5-(butoxymethyl)-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole” might undergo would depend on the reaction conditions and the other compounds present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar pyrazole ring and the various substituents would likely make it more polar and potentially more soluble in polar solvents .

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of pyrazole derivatives is a vibrant field in medicinal chemistry, with many compounds showing promise as therapeutic agents. Future research on “5-(butoxymethyl)-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole” could involve exploring its potential biological activity and optimizing its properties for potential therapeutic use .

properties

IUPAC Name

5-(butoxymethyl)-1-(2,2-difluoroethyl)-4-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2IN2O/c1-2-3-4-16-7-9-8(13)5-14-15(9)6-10(11)12/h5,10H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYKIGWTYRDUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=C(C=NN1CC(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(butoxymethyl)-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole

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